molecular formula C14H11N3O3S2 B2409211 2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004224-31-0

2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2409211
CAS No.: 1004224-31-0
M. Wt: 333.38
InChI Key: YGEYVOYJUWHPRB-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a benzamide moiety, which is a common structural motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the benzamide moiety. One common synthetic route involves the reaction of 2-aminothiophene with a suitable aldehyde to form the thieno[2,3-d]pyrimidine core. This intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group. Finally, the benzamide moiety is introduced through a coupling reaction with the appropriate benzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols. Substitution reactions can lead to various alkylated or acylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to the combination of the thieno[2,3-d]pyrimidine core and the benzamide moiety, which imparts distinct biological activities and chemical properties. The presence of the methylsulfonyl group further enhances its reactivity and potential for modification, making it a versatile compound for various applications .

Properties

IUPAC Name

2-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-22(19,20)11-5-3-2-4-9(11)13(18)17-12-10-6-7-21-14(10)16-8-15-12/h2-8H,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEYVOYJUWHPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C3C=CSC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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